6-[(E)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(E)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine core, a nitro group, and a substituted phenyl group, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
AKOS000400704, also known as Ocedurenone , is a third-generation non-steroidal mineralocorticoid receptor antagonist (MRA) . The primary target of this compound is the mineralocorticoid receptor (MR), which plays a crucial role in controlling blood pressure and providing cardiorenal protection .
Mode of Action
Ocedurenone interacts with the mineralocorticoid receptor, exhibiting increased MR affinity compared to current MRAs . By antagonizing the MR, Ocedurenone can control blood pressure and reduce the urine albumin/creatinine ratio (UACR) in patients with chronic kidney disease (CKD) .
Biochemical Pathways
The antagonism of the MR by Ocedurenone affects the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance . This action can lead to reductions in blood pressure and UACR, providing cardiorenal protection .
Pharmacokinetics
The pharmacokinetics of Ocedurenone is characterized by a longer half-life and increased MR affinity compared to current MRAs . This unique pharmacokinetic profile contributes to its efficacy and tolerability . .
Result of Action
The molecular and cellular effects of Ocedurenone’s action include reductions in blood pressure and UACR . These effects can provide cardiorenal protection in CKD patients, reducing their risk of cardiovascular disease .
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents on the benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(E)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 6-[(E)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione include:
2-Chloro-6-fluorobenzyl chloride: Used as a precursor in the synthesis of various organic compounds.
2-Chloro-6-fluorobenzyl alcohol: Another related compound with applications in organic synthesis.
Properties
IUPAC Name |
6-[(E)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O6/c1-30-17-9-11(5-7-15-18(25(28)29)19(26)24-20(27)23-15)6-8-16(17)31-10-12-13(21)3-2-4-14(12)22/h2-9H,10H2,1H3,(H2,23,24,26,27)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEMTRVBWUXCHV-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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